![molecular formula C29H22N4O3 B2707136 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea CAS No. 1421677-31-7](/img/structure/B2707136.png)

1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

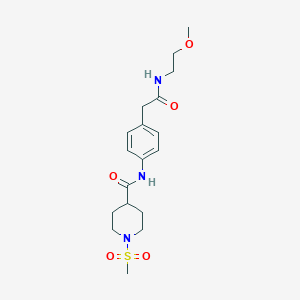

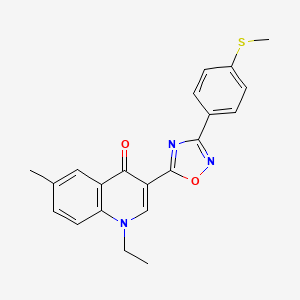

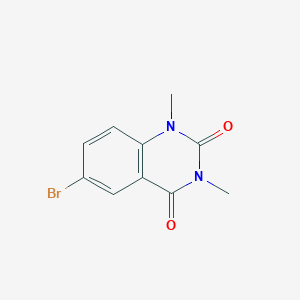

1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea is a derivative of Sorafenib, a kinase inhibitor drug used for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), FLT3-ITD positive AML and radioactive iodine resistant advanced thyroid carcinoma . It has a molecular formula of C29H22N4O3 and a molecular weight of 474.51 .

Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl rings, each substituted with a cyanophenoxy group and a methyl group, linked by a urea group . The InChI Key is JDCSGVZYPMLYQO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 579.6±50.0°C and a predicted density of 1.32±0.1 g/cm3 . It is recommended to be stored at -20°C .科学的研究の応用

Environmental Degradation and Metabolism

Novel Pathways for BPA Metabolism : Research on bisphenol A (BPA), a structurally related compound, reveals that certain aerobic bacteria can metabolize BPA through a novel pathway involving oxidative skeletal rearrangement, leading to its breakdown into various metabolites. This process highlights the potential for microbial remediation of environmental contaminants similar in structure to 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea (Spivack, Leib, & Lobos, 1994).

Chemical Interactions and Reactions

Urea-Fluoride Interaction : Studies on 1,3-bis(4-nitrophenyl)urea demonstrate its ability to interact with various anions, including fluoride, through hydrogen bonding. This interaction prevents urea deprotonation and suggests potential applications in designing hydrogen bond-based sensors or switches (Boiocchi et al., 2004).

Photodegradation Mechanisms

Photocatalytic Decomposition : Research into bisphenol A (BPA) photocatalytic decomposition under UV light in the presence of TiO2 highlights mechanisms that could be relevant for the degradation of structurally similar compounds. This process involves initial attacks on methyl groups, followed by cleavage and eventual photomineralization to CO2 (Watanabe et al., 2003).

Molecular Mechanisms and Potential Inhibitory Actions

Translation Initiation Inhibition : Symmetrical N,N'-diarylureas, related in structure to this compound, have been identified as activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation by affecting the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. These findings suggest potential therapeutic applications in cancer treatment through the inhibition of protein synthesis initiation (Denoyelle et al., 2012).

作用機序

Target of Action

The primary target of 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea is the kinase enzyme . This compound is a derivative of Sorafenib, a kinase inhibitor drug . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, the compound can regulate the activity of the phosphorylated proteins .

Mode of Action

This compound: interacts with its kinase targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the prevention of phosphorylation, a critical process in cell signaling pathways .

Biochemical Pathways

The inhibition of kinases by This compound affects multiple biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and angiogenesis . The compound’s action on these pathways can lead to the inhibition of tumor growth and the induction of cancer cell death .

Pharmacokinetics

The pharmacokinetic properties of This compound As a derivative of sorafenib, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, by inhibiting angiogenesis, the compound can prevent the formation of new blood vessels, thereby starving the tumor of nutrients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

1,3-bis[3-(4-cyanophenoxy)-4-methylphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N4O3/c1-19-3-9-23(15-27(19)35-25-11-5-21(17-30)6-12-25)32-29(34)33-24-10-4-20(2)28(16-24)36-26-13-7-22(18-31)8-14-26/h3-16H,1-2H3,(H2,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCSGVZYPMLYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)

![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)

![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)